An In-depth Technical Guide to the Predicted Physicochemical Properties and Reactivity of 5-[(Pentachlorophenoxy)methyl]-2-furaldehyde
An In-depth Technical Guide to the Predicted Physicochemical Properties and Reactivity of 5-[(Pentachlorophenoxy)methyl]-2-furaldehyde
Abstract
This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of the novel compound 5-[(Pentachlorophenoxy)methyl]-2-furaldehyde. As a molecule combining the structural features of a bioactive furan derivative and a pentachlorophenoxy moiety, it holds potential interest for researchers in drug development and materials science. In the absence of direct experimental data, this document synthesizes information from established chemical principles and spectral data of analogous structures to forecast its behavior. This guide will cover its probable synthetic route, predicted physicochemical parameters, expected spectral characteristics for identification, and a discussion on its likely reactivity and toxicological profile.
Introduction
5-[(Pentachlorophenoxy)methyl]-2-furaldehyde is a unique chemical entity that merges the furan core of 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical, with the heavily chlorinated aromatic system of pentachlorophenol (PCP), a compound known for its potent biocidal activity. This novel structure suggests potential applications as a specialty chemical intermediate, a candidate for agrochemical research, or in the development of novel polymeric materials. Understanding its fundamental physical and chemical properties is paramount for its synthesis, handling, and evaluation in any potential application. This guide serves as a foundational document for researchers, providing a robust, theory-grounded prediction of its characteristics.
Proposed Synthesis
The most plausible and efficient synthetic route to 5-[(Pentachlorophenoxy)methyl]-2-furaldehyde is anticipated to be a variation of the Williamson ether synthesis.[1][2] This well-established reaction forms an ether from an organohalide and an alcohol.[3][4] In this case, the synthesis would likely proceed via the reaction of a salt of pentachlorophenol (pentachlorophenoxide) with a reactive derivative of 5-hydroxymethylfurfural, such as 5-(chloromethyl)furfural (CMF).
Proposed Reaction Scheme:
Figure 1: Proposed Williamson ether synthesis route.
Step-by-Step Protocol:
-
Formation of the Nucleophile: Pentachlorophenol is deprotonated using a suitable base, such as potassium carbonate or sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. This generates the more nucleophilic pentachlorophenoxide anion.
-
Nucleophilic Substitution: 5-(Chloromethyl)furfural (CMF) is added to the reaction mixture. The pentachlorophenoxide anion then displaces the chloride ion from the benzylic-like position of CMF in an SN2 reaction.[1]
-
Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. Purification would likely be achieved through column chromatography on silica gel.
The choice of CMF as a starting material is due to the high reactivity of the chloromethyl group, making it an excellent electrophile for this substitution reaction.
Predicted Physicochemical Properties
The physicochemical properties of 5-[(Pentachlorophenoxy)methyl]-2-furaldehyde have been estimated based on the known properties of its constituent parts and related molecules.
| Property | Predicted Value | Rationale and Supporting Evidence |
| Molecular Formula | C₁₂H₅Cl₅O₃ | Derived from the structures of the furan and pentachlorophenoxy moieties. |
| Molecular Weight | 374.44 g/mol | Calculated based on the molecular formula. |
| Appearance | Likely a crystalline solid | High molecular weight and the presence of polar functional groups and a large, flat aromatic ring system favor a solid state at room temperature. |
| Melting Point | Estimated to be in the range of 150-200 °C | The high degree of chlorination and the rigid structure would lead to strong intermolecular interactions, resulting in a relatively high melting point. |
| Boiling Point | > 400 °C (with decomposition) | Expected to be high due to the high molecular weight and polarity. Decomposition before boiling is likely. |
| Solubility | Low in water; Soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) | The large, nonpolar pentachlorophenoxy group will dominate, leading to poor water solubility. The furan and aldehyde groups will provide some polarity, allowing for solubility in organic solvents. |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be > 4 | The five chlorine atoms on the phenyl ring will significantly increase the lipophilicity of the molecule. |
Predicted Spectroscopic Data
The identification and characterization of 5-[(Pentachlorophenoxy)methyl]-2-furaldehyde would rely heavily on spectroscopic techniques. The following are predictions for its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple and diagnostic.
-
Aldehyde Proton (CHO): A singlet in the region of δ 9.6-9.8 ppm . This downfield shift is characteristic of aldehyde protons on an aromatic ring.[5]
-
Furan Protons (H-3 and H-4): Two doublets in the region of δ 6.6-7.8 ppm . The proton at the 3-position will likely be further downfield due to the electron-withdrawing effect of the adjacent aldehyde group.[6]
-
Methylene Protons (CH₂): A singlet in the region of δ 5.0-5.5 ppm . The chemical shift is influenced by the adjacent furan ring and the electronegative oxygen of the ether linkage.
-
-
¹³C NMR: The carbon NMR will provide key information about the carbon skeleton.
-
Aldehyde Carbonyl (C=O): A signal in the downfield region of δ 175-185 ppm .[7]
-
Furan Carbons: Four signals in the aromatic region, with the carbon of the C-Cl bonds of the pentachlorophenoxy group appearing in the δ 120-140 ppm range. The furan ring carbons will also be in this region.
-
Methylene Carbon (CH₂): A signal in the region of δ 60-70 ppm .
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| Aldehyde C-H | 2820-2850 and 2720-2750 | C-H stretch |
| Aldehyde C=O | 1680-1705 | C=O stretch (conjugated)[8][9][10][11] |
| Aromatic C=C | 1500-1600 | C=C stretch |
| Aromatic C-O-C | 1200-1275 (asymmetric) and 1020-1075 (symmetric) | C-O stretch |
| C-Cl | 600-800 | C-Cl stretch |
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 372 (for the most abundant chlorine isotopes). The fragmentation pattern is expected to be informative.[12][13][14]
Predicted Fragmentation Pathway:
Figure 2: Predicted mass spectral fragmentation pathway.
Key expected fragments would include those corresponding to the loss of a chlorine atom, the pentachlorophenoxy radical, and fragmentation of the furan ring.
Predicted Chemical Reactivity and Stability
-
Aldehyde Group: The aldehyde functionality is expected to be the most reactive site, undergoing typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., formation of imines, acetals).[15][16]
-
Ether Linkage: The benzylic-type ether linkage may be susceptible to cleavage under harsh acidic or reductive conditions.[17][18][19] Oxidative cleavage might also be possible.[20][21]
-
Furan Ring: The furan ring is an electron-rich aromatic system and could potentially undergo electrophilic substitution, although the electron-withdrawing nature of the aldehyde and the bulky pentachlorophenoxy group might deactivate the ring.
-
Pentachlorophenyl Group: This group is generally very stable and unreactive towards electrophilic or nucleophilic aromatic substitution due to the deactivating effect of the five chlorine atoms.
-
Stability: The compound is expected to be relatively stable under normal storage conditions, but may be sensitive to strong acids, bases, and reducing agents.
Predicted Toxicological Profile
A formal toxicological assessment requires experimental data. However, a preliminary prediction can be made based on the known toxicities of its precursors.
-
Pentachlorophenol (PCP): PCP is a known toxicant and is classified as a probable human carcinogen. Its toxicity is associated with the uncoupling of oxidative phosphorylation.
-
Furfural Derivatives: Some furan derivatives have shown evidence of toxicity and mutagenicity.
Given these factors, it is highly probable that 5-[(Pentachlorophenoxy)methyl]-2-furaldehyde will exhibit significant toxicity. Therefore, it must be handled with extreme caution in a laboratory setting, using appropriate personal protective equipment (PPE) and engineering controls. A quantitative structure-activity relationship (QSAR) analysis could provide a more quantitative prediction of its toxicity.[22][23][24][25][26][27]
Conclusion
This technical guide provides a detailed, predictive overview of the physical and chemical properties of 5-[(Pentachlorophenoxy)methyl]-2-furaldehyde. By leveraging the known characteristics of its constituent chemical motifs, we have proposed a viable synthetic route and forecasted its key physicochemical and spectral properties. The anticipated reactivity and toxicological concerns have also been addressed, providing a crucial foundation for any future research involving this novel compound. Experimental validation of these predictions is a necessary next step to fully elucidate the nature of this molecule and its potential applications.
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